Acid Red 13

Übersicht

Beschreibung

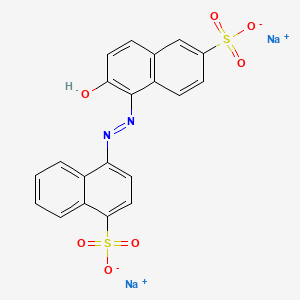

Acid Red 13, also known as acid fuchsin, is a synthetic organic dye belonging to the azo dye family. It is characterized by its bright red pigment and is commonly used in various industries. The compound is produced as a sodium salt and appears as a dark red solid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid Red 13 is synthesized through the diazotization of aniline compounds followed by coupling with naphthol derivatives. The reaction typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under acidic conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis reactions. The process includes:

Raw Material Preparation: Aniline and naphthol derivatives are prepared and purified.

Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature and pH.

Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

Acid Red 13 can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Oxidation of the azo dye Disperse Red 13 (DR13) products can show mutagenic activity .

Reduction Reactions

Reduction of the azo group in this compound can lead to the formation of aromatic amines. Reducing agents such as sodium dithionite and zinc dust are used for this purpose.

Substitution Reactions

This compound can undergo electrophilic substitution reactions, particularly on the aromatic rings. Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions. In the synthesis of Red 13 diazo dye, an aminobenzene group, 2-chloro-4-nitroaniline, and an activated aryl amine compound, 2-(N-ethylanilino) ethanol, couple to form the dye . The formation of the diazonium salt occurs through a Sandmeyer synthesis where the aromatic amine reacts with sodium nitrite, forming the diazonium salt . The coupling reaction then occurs via an electrophilic aromatic substitution reaction, yielding the diazo dye Red 13 .

Environmental Impact

The dye's resistance to biodegradation poses risks for water quality and ecosystem health, prompting investigations into effective removal methods from wastewater. DR13 contamination of water effluents is a health risk due to the harmful compounds that can be produced after hepatic biotransformation .

Biological Mechanisms

This compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells and contributing to its cytotoxic effects. The dye may disrupt cellular signaling pathways involved in apoptosis and inflammation, further complicating its biological impact.

Mutagenic Potential

Disperse Red 13 (DR13) induced chromosomal damage in human lymphocytes, and the respective oxidation and reduction products also showed mutagenic activity, as detected by the Salmonella/microsome assay . Studies have shown that AR 13 has mutagenic potential and can induce mutations in bacterial strains, suggesting a risk for genetic alterations in higher organisms.

Wissenschaftliche Forschungsanwendungen

Acid Red 13 is a versatile azo dye known for its vibrant color and is considered safe for use in textiles, food, and cosmetics . It is widely utilized in research and has various applications across different industries .

General Information

This compound has the molecular formula and a molecular weight of 502.42 g/mol . It appears as a dark red solid and is produced as a sodium salt.

Applications

This compound is widely utilized in research and industry for its vibrant color and versatility .

Dyeing Textiles: this compound is commonly used in the textile industry to produce vibrant red shades on fabrics, enhancing their aesthetic appeal and marketability .

Food Coloring: It serves as a food dye, providing a rich color to various food products, which can improve consumer attraction and product differentiation .

Biological Staining: In laboratories, this compound is employed for staining biological samples, aiding in the visualization of cellular structures under a microscope .

Pharmaceutical Applications: It is used in the formulation of certain medications, where its coloring properties help in product identification and branding .

Research and Development: This compound is valuable in chemical research for developing new dyes and pigments, contributing to advancements in materials science .

This compound also has a wide range of applications in scientific research:

- Chemistry Used as a pH indicator and in titration experiments.

- Biology Employed in histological staining to differentiate between different types of tissues.

- Medicine Utilized in diagnostic tests and as a staining agent in microbiology.

- Industry Widely used in the textile, printing, and leather industries for dyeing purposes.

Scientific Research Applications

This compound has a wide range of applications in scientific research. Its stability under acidic conditions and versatility make it valuable in both scientific research and industrial processes.

Mechanism of Action: this compound binds to specific molecular targets, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions, leading to changes in their structure and function. It can penetrate cell membranes and bind to intracellular components, making it useful for staining and diagnostic purposes.

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic potential of this compound using the Ames test. The results indicated a significant increase in revertant colonies in treated bacterial strains compared to controls, confirming its mutagenic properties.

Case Study 2: Cytotoxic Effects on Human Cell Lines

Researchers assessed the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The findings showed a dose-dependent decrease in cell viability, with IC50 values indicating high toxicity levels at concentrations above 50 µg/mL.

Wirkmechanismus

The mechanism of action of Acid Red 13 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their structure and function. In biological systems, this compound can penetrate cell membranes and bind to intracellular components, making it useful for staining and diagnostic purposes .

Vergleich Mit ähnlichen Verbindungen

Acid Red 14: Another azo dye with similar applications but different molecular structure.

Acid Orange 7: An azo dye used in similar industries but with a different color spectrum.

Acid Blue 9: A dye with similar staining properties but a different color.

Uniqueness of Acid Red 13: this compound is unique due to its specific molecular structure, which provides it with distinct staining properties and a bright red color. Its stability under acidic conditions and versatility in various applications make it a valuable compound in both scientific research and industrial processes .

Biologische Aktivität

Introduction

Acid Red 13 (AR 13) is a synthetic azo dye widely used in textiles, food, and cosmetics. Its chemical formula is , and it is known for its vibrant red color. Despite its commercial utility, concerns have arisen regarding its biological activity, particularly its toxicity and potential mutagenic effects. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 502.42 g/mol |

| CAS Number | 2302-96-7 |

| Color | Deep Red |

| Flash Point | 93 °C |

Toxicity Studies

Research indicates that this compound exhibits various toxicological effects:

- Genotoxicity : Studies have shown that AR 13 has mutagenic potential. For instance, a study highlighted its ability to induce mutations in bacterial strains, suggesting a risk for genetic alterations in higher organisms .

- Cytotoxicity : AR 13 has demonstrated cytotoxic effects on human cell lines. In vitro assays revealed that exposure to AR 13 resulted in reduced cell viability and increased apoptosis in various cancer cell lines .

- Reproductive Toxicity : Some studies indicate that prolonged exposure to AR 13 may affect reproductive health, potentially leading to developmental toxicity in animal models .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects:

- Aquatic Toxicity : AR 13 has been found to be toxic to aquatic life, with studies reporting significant adverse effects on fish and invertebrate species exposed to contaminated water sources .

- Biodegradability : The dye's resistance to biodegradation poses risks for water quality and ecosystem health, prompting investigations into effective removal methods from wastewater .

The biological mechanisms underlying the activity of this compound include:

- Reactive Oxygen Species (ROS) Generation : AR 13 can generate ROS upon metabolic activation, leading to oxidative stress in cells and contributing to its cytotoxic effects .

- Interference with Cellular Pathways : The dye may disrupt cellular signaling pathways involved in apoptosis and inflammation, further complicating its biological impact .

Case Study 1: Mutagenicity Testing

A study conducted by evaluated the mutagenic potential of this compound using the Ames test. The results indicated a significant increase in revertant colonies in treated bacterial strains compared to controls, confirming its mutagenic properties.

Case Study 2: Cytotoxic Effects on Human Cell Lines

In an experiment published by , researchers assessed the cytotoxic effects of AR 13 on human liver carcinoma cells (HepG2). The findings showed a dose-dependent decrease in cell viability, with IC50 values indicating high toxicity levels at concentrations above 50 µg/mL.

Case Study 3: Environmental Impact Assessment

A comprehensive environmental impact assessment revealed that this compound poses substantial risks to aquatic ecosystems. The study found that even low concentrations could lead to significant mortality rates among exposed fish populations .

Eigenschaften

CAS-Nummer |

2302-96-7 |

|---|---|

Molekularformel |

C20H14N2NaO7S2 |

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

InChI-Schlüssel |

PCKFILCYJDNOLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

85283-71-2 2302-96-7 |

Verwandte CAS-Nummern |

85283-71-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.